Product packaging for MitoTracker Deep Red FM(Cat. No.:)

MitoTracker Deep Red FM

Cat. No.: B13386273
M. Wt: 543.6 g/mol
InChI Key: IRSFLEQGOMAAPU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Mitochondrial Labeling in Cellular Studies

Mitochondria are fundamental organelles within eukaryotic cells, primarily known as the cell's powerhouses for generating the bulk of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation. acs.org Beyond energy production, they are central to a myriad of cellular processes, including calcium homeostasis, the synthesis of metabolic precursors, and the regulation of programmed cell death (apoptosis). yeasenbio.com The dynamic nature of mitochondria, which constantly undergo fusion and fission to form intricate networks, is critical for cellular health and function. optica.org Dysregulation of these dynamics is linked to numerous human diseases. optica.org

Given their central role, the visualization and study of mitochondria are crucial for understanding cellular physiology and pathology. nih.govspringernature.com Labeling mitochondria with fluorescent probes allows researchers to observe their morphology, distribution, and dynamics in real-time within living cells. researchgate.netcellproduce.co.jp This visualization is essential for investigating how mitochondrial structure and function change in response to various stimuli, genetic mutations, or disease states. acs.org Furthermore, staining these organelles helps in identifying the specific location of proteins and other molecules of interest, providing insights into their functions. springernature.com

Context of Fluorescent Probes for Organelle Visualization

The visualization of subcellular structures is a cornerstone of cell biology, made possible by a wide array of fluorescent probes. nih.govmdpi.com These probes are powerful tools that allow for detailed imaging at the subcellular level. mdpi.com A typical organelle-targeted fluorescent probe consists of a few key components: a fluorophore, which is the light-emitting part of the molecule, a targeting group that directs the probe to a specific organelle, and often a recognition unit that can react to specific analytes or conditions within the cell. nih.gov

The design of these probes is based on exploiting the unique physicochemical properties of the target organelle. rsc.org For instance, the negatively charged environment within active mitochondria, created by the mitochondrial membrane potential, is a common target for cationic dyes. yeasenbio.com These positively charged probes are electrophoretically drawn into the mitochondrial matrix. MitoTracker Deep Red FM is a prime example of such a probe, utilizing this principle for its initial accumulation. The broader field includes a vast selection of dyes for various organelles like the nucleus, lysosomes, and the endoplasmic reticulum, enabling researchers to perform complex, multi-color experiments to study the interplay between different cellular compartments. nih.govspringernature.com

Research Findings and Applications

This compound's unique properties make it a versatile tool in various research applications, from basic cell biology to disease modeling. Its far-red emission spectrum minimizes overlap with other common fluorophores like GFP and RFP, making it ideal for multiplexing experiments.

Spectral Properties of this compound The spectral characteristics of this compound are crucial for designing imaging experiments.

PropertyWavelength (nm)
Excitation Maximum 644
Emission Maximum 665
Data sourced from multiple references. medchemexpress.comthermofisher.comcellsignal.com

Studies on Mitochondrial Dynamics and Morphology Researchers have employed this compound to study the complex and dynamic nature of mitochondrial networks. For example, it has been used to analyze mitochondrial fission and fusion events in live primary cortical neurons. nih.gov In these studies, the dye's ability to label mitochondria based on membrane potential allowed for the analysis of both morphology and activity. nih.gov Its fixable nature is also a significant advantage, as it allows for the preservation of mitochondrial morphology for high-resolution imaging and co-staining with other markers, which is not possible with non-fixable dyes like MitoTracker Green FM. yeasenbio.comnih.gov

Use in Flow Cytometry Beyond microscopy, this compound is used in flow cytometry to provide a semi-quantitative measure of mitochondrial mass in cell populations. nih.gov This has been applied to study T cell mitochondria in the context of various diseases. nih.gov Because the dye's fluorescence intensity can correlate with mitochondrial activity, it can be used to fractionate cell populations into "Mito-high" and "Mito-low" groups, which has been applied in cancer stem cell research. nih.gov

Super-Resolution Microscopy The advent of super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, has pushed the boundaries of cellular imaging. However, these techniques often require highly photostable dyes that can withstand intense laser irradiation. pnas.orgpnas.org While this compound has been used in super-resolution studies to visualize mitochondrial structures, its photostability can be a limiting factor compared to newer, specifically designed probes. optica.orgpnas.org Nonetheless, it serves as a common reference dye for colocalization studies to confirm the mitochondrial targeting of new probes. optica.orgpnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36Cl2N2 B13386273 MitoTracker Deep Red FM

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H36Cl2N2

Molecular Weight

543.6 g/mol

IUPAC Name

(2E)-1-[[4-(chloromethyl)phenyl]methyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride

InChI

InChI=1S/C34H36ClN2.ClH/c1-33(2)27-13-9-11-15-29(27)36(5)31(33)17-7-6-8-18-32-34(3,4)28-14-10-12-16-30(28)37(32)24-26-21-19-25(23-35)20-22-26;/h6-22H,23-24H2,1-5H3;1H/q+1;/p-1

InChI Key

IRSFLEQGOMAAPU-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-]

Origin of Product

United States

Mechanistic Principles of Mitotracker Deep Red Fm Action

Biochemical Interaction with Mitochondrial Components

The initial step in the action of MitoTracker Deep Red FM involves its passive diffusion across the plasma membrane of a cell. amerigoscientific.com As a lipophilic and cationic molecule, it is predisposed to accumulate in mitochondria, driven in part by the negative mitochondrial membrane potential. nih.gov

Covalent Binding to Thiol Groups on Mitochondrial Proteins

A key feature of this compound is its mildly thiol-reactive chloromethyl group. amerigoscientific.comfishersci.nl This functional group enables the dye to form covalent bonds with thiol groups (-SH) found on cysteine residues of proteins within the mitochondria. medchemexpress.comabmole.cominvivochem.combioscience.co.uktargetmol.commedchemexpress.comabmole.com This covalent linkage is crucial for its retention within the organelles, even after fixation processes that can disrupt mitochondrial membrane potential. fishersci.nl

Mitochondrial Localization and Accumulation Dynamics

This compound selectively accumulates in the mitochondrial matrix. medchemexpress.comabmole.cominvivochem.comtargetmol.commedchemexpress.com The accumulation process is initially dependent on the mitochondrial membrane potential. nih.gov The highly negative charge within active mitochondria attracts the positively charged dye. However, once the covalent bonds are formed with mitochondrial proteins, the dye's localization becomes largely independent of the membrane potential. medchemexpress.comabmole.cominvivochem.combioscience.co.uktargetmol.commedchemexpress.comabmole.com This ensures that the fluorescent signal is retained even if the mitochondria become depolarized during the course of an experiment. fishersci.nl

Principles of Fluorescence Generation upon Mitochondrial Association

The fluorescence of this compound is intrinsically linked to its molecular environment. In an aqueous solution, the molecule can freely rotate, which quenches its fluorescence. researchgate.net However, upon entering the hydrophobic environment of the mitochondria and binding to proteins, this rotation is restricted. researchgate.net This restriction of movement allows the molecule to fluoresce brightly upon excitation. The dye has an excitation maximum of approximately 644 nm and an emission maximum of around 665 nm, placing it in the far-red spectrum. medchemexpress.comabmole.cominvivochem.combioscience.co.uktargetmol.commedchemexpress.comabmole.com

Distinctive Staining Characteristics Independent of Mitochondrial Membrane Potential

While the initial accumulation of this compound is influenced by the mitochondrial membrane potential, its staining becomes independent of this potential after covalent binding. medchemexpress.comabmole.cominvivochem.combioscience.co.uktargetmol.commedchemexpress.comabmole.com This is a significant advantage over other mitochondrial dyes like tetramethylrhodamine (B1193902) methyl ester (TMRM) and Rhodamine 123, which are more sensitive to changes in membrane potential and can leak out of depolarized mitochondria. fishersci.nl This property makes this compound a reliable marker for mitochondrial morphology and mass, as it remains bound even in cells undergoing processes that affect mitochondrial function, such as apoptosis. fishersci.nl Its stability also allows for multiplexing with other fluorescent probes and subsequent immunocytochemistry. fishersci.nl

Table 1: Properties of this compound

Property Description
Chemical Class Carbocyanine-based dye
Mechanism of Action Passively diffuses across the plasma membrane and accumulates in mitochondria. Covalently binds to thiol groups of cysteine residues on mitochondrial proteins via a chloromethyl moiety. medchemexpress.comabmole.cominvivochem.combioscience.co.uktargetmol.commedchemexpress.comabmole.com
Mitochondrial Localization Selectively accumulates in the mitochondrial matrix. medchemexpress.comabmole.cominvivochem.comtargetmol.commedchemexpress.com
Fluorescence Principle Fluorescence is enhanced upon binding to mitochondrial proteins, which restricts intramolecular rotation. researchgate.net
Excitation/Emission Maxima ~644 nm / ~665 nm medchemexpress.comabmole.cominvivochem.combioscience.co.uktargetmol.commedchemexpress.comabmole.com
Membrane Potential Dependency Initial accumulation is dependent on mitochondrial membrane potential, but staining becomes independent after covalent binding. medchemexpress.comabmole.cominvivochem.combioscience.co.uktargetmol.commedchemexpress.comabmole.comnih.gov
Fixability The covalent bonds allow the stain to be well-retained after fixation with aldehydes. fishersci.nl

Advanced Methodologies and Research Applications Employing Mitotracker Deep Red Fm

Quantitative Cellular and Subcellular Mitochondrial Analysis

MitoTracker Deep Red FM is a valuable tool for the quantitative analysis of mitochondria at both the cellular and subcellular levels. Its ability to specifically accumulate in mitochondria allows for the assessment of various mitochondrial parameters.

Assessment of Mitochondrial Content and Mass

This compound is used to quantify mitochondrial mass in living cells. nih.gov The dye is lipophilic and carbocyanine-based, allowing it to permeate the cell membrane and covalently bind to thiol-reactive chloromethyl groups within the mitochondrial membrane. This ensures that all mitochondria within the cell are fluorescently labeled. researchgate.net The intensity of the fluorescence signal from this compound is proportional to the mitochondrial mass, which can be measured using techniques like flow cytometry or fluorescence microscopy. nih.govnih.gov

In one study, researchers used MitoTracker Deep Red to assess mitochondrial mass in T cells by flow cytometry. They determined that a concentration of 15 nM provided the lowest inter-replicate variation. nih.gov Another study used this compound to analyze mitochondrial activity in bone marrow mesenchymal stem cells (BMSCs) and found that BMSCs from older mice had lower mitochondrial membrane potential. glpbio.com

Exploration of Mitochondrial Membrane Potential States in Research Paradigms

While often described as being independent of mitochondrial membrane potential, some studies suggest that the accumulation of this compound is influenced by the mitochondrial membrane potential. medchemexpress.commedchemexpress.comnih.gov This property allows it to be used as an indicator of mitochondrial membrane potential. For example, a decrease in the fluorescence intensity of MitoTracker Deep Red can indicate mitochondrial depolarization, a condition often associated with cellular stress and apoptosis. nih.gov

Research has shown that treatment of HeLa cells with carbonyl cyanide 3-chlorophenylhydrazone (CCCP), a mitochondrial depolarizing agent, resulted in decreased fluorescence intensity of MitoTracker Deep Red. Conversely, starvation induced by Earle's Balanced Salt Solution (EBSS) led to an increase in fluorescence intensity, suggesting hyperpolarization. nih.gov This indicates that this compound can be used to monitor changes in mitochondrial membrane potential in response to various stimuli.

Morphological and Network Dynamics Characterization

This compound is instrumental in visualizing and characterizing mitochondrial morphology and network dynamics. glpbio.combiocompare.com Healthy mitochondria typically form a dynamic, interconnected network. Changes in this network, such as fragmentation (smaller, more numerous mitochondria) or hyperfusion (elongated, interconnected mitochondria), are indicative of altered mitochondrial function and cellular health. nih.govresearchgate.net

For instance, in a study on Huntington's disease, fibroblasts were stained with a deep red mitochondrial dye to quantify morphological changes. The study found that mitochondria in the diseased cells were smaller and more circular, suggesting an increase in mitochondrial fission. researchgate.net Similarly, another study used MitoTracker Deep Red to observe mitochondrial network changes in human umbilical vein endothelial cells (HUVECs) under flow conditions. biocompare.com

Integration with High-Resolution Imaging Modalities

The favorable spectral properties of this compound make it highly suitable for use with various high-resolution imaging techniques. aatbio.com

Confocal Microscopy for Spatiotemporal Mitochondrial Studies

Confocal microscopy, when combined with this compound staining, allows for high-resolution, three-dimensional imaging of mitochondria within living cells. This enables detailed spatiotemporal studies of mitochondrial dynamics, such as fission, fusion, and motility. nih.gov The dye's photostability is a key advantage for long-term imaging studies. One study demonstrated that HeLa cells labeled with a silicon rhodamine-based probe, spectrally similar to MitoTracker Deep Red, could be imaged for over 12.5 hours with minimal signal decay, whereas the signal from this compound decreased by 50% within 2 hours under their specific experimental conditions. nih.gov

Flow Cytometry for Population-Level Mitochondrial Analysis

Flow cytometry is a powerful technique for analyzing large populations of cells. When cells are stained with this compound, flow cytometry can be used to quantify mitochondrial mass and membrane potential at the single-cell level within a heterogeneous population. nih.govthermofisher.com This is particularly useful for assessing mitochondrial changes in different cell subpopulations, such as in immune cells. nih.gov

A study on T cells demonstrated an objective method for gating "MitoTracker high" populations in flow cytometry data, which reduced variability between technical replicates and between different operators. This method involves removing outliers and then gating cells within the top percentage of the fluorescence range. nih.gov This approach enhances the reliability of data generated using MitoTracker dyes for population-level analysis.

ParameterDescriptionResearch Application ExampleReference
Mitochondrial Mass The total amount of mitochondrial material within a cell.Quantifying mitochondrial mass in CD4+ and CD8+ T cells. nih.gov
Mitochondrial Membrane Potential The electrochemical potential across the inner mitochondrial membrane.Assessing changes in membrane potential in HeLa cells treated with CCCP or EBSS. nih.gov
Mitochondrial Morphology The shape and structure of mitochondria.Characterizing mitochondrial fragmentation in Huntington's disease fibroblasts. researchgate.net
Mitochondrial Network Dynamics The processes of mitochondrial fusion and fission.Observing mitochondrial network changes in HUVECs under flow conditions. biocompare.com

Strategies for Multi-Fluorescence Labeling Experiments

This compound is particularly well-suited for multi-fluorescence labeling experiments due to its far-red emission spectrum (approximately 665 nm). thermofisher.comamerigoscientific.com This spectral property minimizes overlap with commonly used fluorophores in the blue, green, and red channels, thereby reducing signal bleed-through and enabling clearer, more distinct visualization of multiple cellular targets simultaneously. thermofisher.comnih.gov The dye's compatibility with aldehyde-based fixation allows for subsequent immunocytochemistry, further expanding its utility in complex experimental designs. thermofisher.comcellsignal.comcellsignal.com

Researchers have successfully combined this compound with a variety of other fluorescent probes to co-localize mitochondria with other organelles and proteins. For instance, it has been used alongside:

Fluorescent Proteins: In studies of mitophagy, it was used in cells expressing blue, green, and red fluorescent proteins (EBFP2-LC3B, EGFP-p62, and TagRFP-LC3B) to track the recruitment of autophagic machinery to damaged mitochondria. nih.gov

Nuclear and Cytoskeletal Stains: It has been effectively paired with the blue-emitting nuclear stain Hoechst 33342 and green-emitting cytoskeletal probes like Atto-488-phalloidin. thermofisher.comresearchgate.net In one example, confocal analysis visualized mitochondria (blue pseudocolor), the intermediate filament vimentin (B1176767) (red), and the nuclear envelope protein Lamin A/C (green) in the same HeLa cells. cellsignal.com

Other Mitochondrial Probes: For studies on mitochondrial heteroplasmy, this compound has been used in conjunction with MitoTracker Green FM to differentially label mitochondrial populations from two distinct cell lines before cell fusion. explorationpub.com

This capacity for multiplexing makes this compound a valuable tool for investigating the spatial and temporal relationships between mitochondria and other cellular components in living and fixed cells. thermofisher.comstemcell.com

Diverse Biological Research Applications

Investigating Cellular Processes (e.g., Programmed Cell Death, Cell Cycle Progression)

This compound serves as an effective tool for monitoring dynamic cellular processes, most notably programmed cell death, or apoptosis. The dye's accumulation within mitochondria is dependent on the mitochondrial membrane potential. abpbio.comfrontiersin.org During the early stages of apoptosis, the mitochondrial membrane potential collapses, leading to a measurable decrease in this compound fluorescence. nih.gov

A key study demonstrated this application by inducing apoptosis in Ramos cells with staurosporine. nih.gov Researchers observed a rapid decay in fluorescence within minutes of induction, providing a high-temporal-resolution method for detecting early apoptotic events. nih.gov The rate of fluorescence decay was found to be dependent on the concentration of the inducing agent. nih.gov

Table 1: Staurosporine-Induced Fluorescence Decay of this compound in Ramos Cells
Inducing AgentConcentrationEffect on FluorescenceDecay Time (1/e)Reference
Staurosporine4 µMRapid decrease in fluorescence28 minutes nih.gov
Staurosporine0.4 µMSlower decrease in fluorescence38 minutes nih.gov

Furthermore, because the dye is well-retained in proliferating cells, it is also utilized in studies involving cell cycle progression, where mitochondrial dynamics and mass are often altered. stemcell.com

Studies on Mitochondrial Heteroplasmy and Genetic Variations

The distinct fluorescence of this compound makes it an invaluable reagent for creating and analyzing cellular models of mitochondrial heteroplasmy—the presence of multiple different mitochondrial DNA (mtDNA) variants within a single cell.

In a novel approach to study heteroplasmy, researchers developed two cellular models using yak (Bos grunniens) and cattle (Bos taurus) cells. explorationpub.com

Model 1: Yak cells were fused with enucleated cattle cells whose mitochondria had been pre-labeled with this compound. explorationpub.com

Model 2: Cattle cells were fused with enucleated yak cells that had their mitochondria stained with this compound, while the recipient cattle cells were stained with MitoTracker Green FM. explorationpub.com

Following fusion, fluorescence-activated cell sorting (FACS) was employed to isolate the resulting cybrid cells. explorationpub.com Cells positive for both red and green fluorescence could be identified and sorted, confirming the successful creation of heteroplasmic cells containing mitochondrial populations from both species. explorationpub.com This methodology provides a robust platform for investigating the consequences of genetic variation in mitochondria.

Research into Oxidative Stress Responses and Redox State

While not a direct probe for reactive oxygen species (ROS), this compound is frequently used in studies of oxidative stress because its retention is linked to mitochondrial membrane potential, a key parameter affected by the cellular redox state. frontiersin.org Severe oxidative stress can lead to mitochondrial depolarization, which in turn causes a loss of staining. researchgate.net

Its utility lies in its ability to report on mitochondrial integrity and activity in cells subjected to oxidative challenges. For example, it can be used to visualize the mitochondrial network in cells treated with ROS-inducing agents, often in parallel with specific ROS-sensitive dyes to correlate mitochondrial status with oxidative bursts. frontiersin.orgresearchgate.net Research has shown that light-induced activation of the dye can itself generate ROS, a property that has been harnessed to trigger localized mitophagy, the selective degradation of damaged mitochondria, allowing for precise study of this crucial quality control pathway. nih.gov

Examination of Mitochondrial Roles in Disease Models (e.g., Cancer Biology)

This compound has been repurposed from a simple imaging agent to a therapeutic compound in the context of cancer biology. nih.gov Research has revealed its potential as a metabolic inhibitor that specifically targets and eradicates cancer stem cells (CSCs), which are thought to drive tumor recurrence and metastasis. nih.gov

Studies on breast cancer cell lines demonstrated that this compound inhibits the formation of mammospheres, a key characteristic of CSCs grown in 3D culture. nih.gov The inhibitory concentration varied across different cell lines. nih.gov

Table 2: Inhibition of Mammosphere Formation by this compound
Cell LineCancer TypeIC-50 for Mammosphere InhibitionReference
MCF7Breast Cancer<100 nM nih.gov
MDA-MB-231Breast Cancer100 - 500 nM nih.gov

Metabolic flux analysis further confirmed that the compound specifically targets mitochondrial function. In MCF7 cells, treatment with this compound led to a potent, dose-dependent inhibition of mitochondrial respiration and ATP production, while having no significant effect on glycolysis. nih.gov

Table 3: Effect of this compound on Mitochondrial Respiration in MCF7 Cells
Metabolic ParameterEffect at 500 nMReference
Basal Respiration (OCR)Near complete inhibition nih.gov
Maximal Respiration (OCR)Near complete inhibition nih.gov
ATP ProductionNear complete inhibition nih.gov

These findings highlight the dual role of this compound as both a visualization tool and a potential therapeutic agent for targeting mitochondrial metabolism in cancer. nih.gov

Analysis of Mitochondrial Function in Specialized Cell Types (e.g., Gametes, Stem Cells)

The ability of this compound to label mitochondria in living cells with high specificity makes it suitable for studying specialized cell types where mitochondrial function is critical.

Stem Cells: The dye has been used to efficiently label and visualize the mitochondrial network in human embryonic stem cells, which is crucial for understanding their metabolic state and pluripotency. stemcell.com It is also central to the study of cancer stem cells, as detailed previously. nih.gov

Gametes: In reproductive biology, this compound has been applied to characterize functional variables in sperm. abmole.com One study utilized the probe in conjunction with imaging flow cytometry to analyze mitochondria in epididymal alpaca (Vicugna pacos) sperm, demonstrating its utility in assessing gamete quality and function. abmole.com

Methodological Considerations and Best Practices for Mitotracker Deep Red Fm Utilization

Enhanced Retention Capability in Fixed and Permeabilized Cells

A key advantage of MitoTracker Deep Red FM is its excellent retention within mitochondria following fixation with aldehyde-based fixatives and subsequent permeabilization with detergents. fishersci.nlcellsignal.comthermofisher.com This characteristic distinguishes it from some other mitochondrial probes, such as MitoTracker Green FM and MitoTracker Red FM, which are not well-retained after fixation. fishersci.nlthermofisher.com The retention of this compound is attributed to its mildly thiol-reactive chloromethyl moiety, which covalently binds to mitochondrial proteins. fishersci.nlcellsignal.comnih.govcellsignal.com This covalent linkage ensures that the probe remains localized within the mitochondria even if the mitochondrial membrane potential is lost during experimental procedures. fishersci.nl

This property is particularly advantageous for protocols that require subsequent immunocytochemistry or other intracellular labeling techniques. fishersci.nlthermofisher.com For instance, researchers can stain live cells with this compound, fix them with formaldehyde (B43269) or paraformaldehyde, and then proceed with antibody staining for other cellular targets. pubcompare.aicellproduce.co.jp This allows for the simultaneous visualization of mitochondrial morphology and the localization of other proteins of interest within the same cell.

Comparative Analysis with Other Mitochondrial Probes and Labeling Strategies

The choice of a mitochondrial probe depends on the specific experimental question. This compound offers distinct advantages and disadvantages when compared to other common mitochondrial labeling methods.

Comparison with other MitoTracker Probes:

MitoTracker Green FM: While both are used for mitochondrial staining, MitoTracker Green FM is not well-retained after fixation. fishersci.nlthermofisher.com It binds to free thiol groups of cysteine residues in mitochondrial proteins. nih.gov Therefore, MitoTracker Green FM is primarily suited for live-cell imaging. lumiprobe.com

MitoTracker Red CMXRos: This rosamine-based dye, like this compound, is well-retained after fixation and permeabilization. fishersci.nlthermofisher.com Both are suitable for multicolor imaging due to their red-shifted fluorescence. fishersci.nl The choice between them may depend on the specific filter sets available and the other fluorophores used in the experiment.

JC-1: This probe is a ratiometric dye commonly used to measure mitochondrial membrane potential. ufrgs.br It exists as monomers (green fluorescence) at low membrane potential and forms aggregates (red fluorescence) at high membrane potential. ufrgs.br Unlike this compound, which primarily indicates mitochondrial mass and localization after covalent binding, JC-1 provides a dynamic measure of mitochondrial health. pubcompare.aiufrgs.br However, some studies suggest that this compound accumulation is also dependent on membrane potential, which should be considered when interpreting results. abpbio.comfrontiersin.orgnih.gov

Comparison with Immunofluorescence:

Anti-TOMM20: Immunostaining for mitochondrial proteins like TOMM20 (Translocase of Outer Mitochondrial Membrane 20) provides a membrane potential-independent method for labeling mitochondria. researchgate.net This can be an advantage when studying cells with compromised mitochondrial function. However, immunofluorescence requires cell fixation and permeabilization, precluding its use in live-cell imaging. This compound, on the other hand, can be used in both live and fixed cells. fishersci.nlthermofisher.com

Table 1: Comparison of Mitochondrial Probes

Probe Staining Principle Fixation/Permeabilization Compatibility Primary Application
This compound Accumulates based on membrane potential, then covalently binds to mitochondrial proteins. fishersci.nlcellsignal.comnih.govcellsignal.com Yes fishersci.nlcellsignal.comthermofisher.com Mitochondrial localization and mass in live and fixed cells.
MitoTracker Green FM Binds to free thiol groups of cysteine residues in mitochondrial proteins. nih.gov No fishersci.nlthermofisher.com Mitochondrial localization in live cells.
MitoTracker Red CMXRos Rosamine-based dye retained after fixation. fishersci.nlthermofisher.com Yes fishersci.nlthermofisher.com Mitochondrial localization in live and fixed cells.
JC-1 Ratiometric dye that aggregates in high membrane potential mitochondria. ufrgs.br Not ideal for morphology after fixation. Measurement of mitochondrial membrane potential.
Anti-TOMM20 Antibody Binds to the TOMM20 protein on the outer mitochondrial membrane. researchgate.net Yes (required) Mitochondrial localization in fixed cells, independent of membrane potential.

Optimization of Staining Parameters for Reproducible Data Acquisition

To achieve consistent and reliable results with this compound, it is crucial to optimize staining parameters for each cell type and experimental condition.

Concentration: The optimal concentration of this compound can vary. While some protocols suggest a range of 20-200 nM targetmol.commedchemexpress.com, others have used concentrations as low as 15 nM for flow cytometry nih.gov or as high as 100 nM for imaging. cellproduce.co.jp It is recommended to perform a titration to determine the lowest concentration that provides a high signal-to-noise ratio while minimizing potential artifacts. nih.gov High concentrations can lead to background fluorescence and staining of other cellular structures. abpbio.com

Incubation Time: Incubation times typically range from 15 to 45 minutes at 37°C. pubcompare.aitargetmol.comglpbio.com The optimal time should be determined empirically to allow for sufficient dye accumulation in the mitochondria without causing cellular stress.

Cell Health: It is imperative to use healthy, actively growing cells for staining, as the accumulation of this compound is dependent on active mitochondria. fishersci.nlcellsignal.comcellsignal.com

Table 2: Recommended Starting Points for Staining Optimization

Parameter Recommended Range Reference
Concentration 15 - 100 nM nih.govcellproduce.co.jp
Incubation Time 15 - 45 minutes pubcompare.aitargetmol.comglpbio.com
Temperature 37°C cellsignal.compubcompare.ai

Objective Data Analysis Approaches (e.g., Gating Strategies in Flow Cytometry)

For quantitative analysis, particularly in flow cytometry, objective data analysis methods are essential to ensure reproducibility.

Gating Strategy: A clear and consistent gating strategy is fundamental. This typically involves:

Single-cell gating: Using forward scatter (FSC) and side scatter (SSC) to exclude debris and cell aggregates. researchgate.net

Live/dead discrimination: Employing a viability dye to exclude dead cells, which can exhibit non-specific staining. nih.gov

Gating on the population of interest: Identifying the specific cell population based on cell surface markers (e.g., CD4+ T cells). nih.gov

Quantifying MitoTracker fluorescence: Analyzing the fluorescence intensity of this compound within the gated population. nih.govpubcompare.ai

Objective Gating Methods: To overcome the subjectivity of manual gating, objective methods have been proposed. One such method involves determining the fluorescence range of the stained population and gating on a specific percentage of the brightest cells (e.g., the top 90%). nih.govresearchgate.net This approach has been shown to provide more consistent results across different dye concentrations. nih.gov

Minimizing Experimental Artifacts and Maintaining Cellular Integrity

Several factors can introduce artifacts and compromise cellular health during this compound staining and imaging.

Phototoxicity: Like many fluorescent probes, MitoTracker dyes can be phototoxic, especially with prolonged exposure to high-intensity light. researchgate.netresearchgate.net This can lead to mitochondrial damage, including fragmentation and loss of membrane potential, and even cell death. researchgate.netnih.gov To minimize phototoxicity, it is crucial to use the lowest possible laser power and exposure time necessary to obtain a good signal. nih.gov

Dye Overloading: Using excessively high concentrations of the dye can lead to mitochondrial overload and toxicity. researchgate.net This can manifest as changes in mitochondrial morphology and function. Therefore, using the lowest effective concentration is critical.

Fixation Artifacts: While this compound is well-retained after fixation, the fixation process itself can alter mitochondrial network architecture. cellproduce.co.jp Live-cell imaging remains the gold standard for studying dynamic mitochondrial processes. cellproduce.co.jp If fixation is necessary, it is important to be aware of potential artifacts and to compare results with live-cell observations when possible.

Mitochondrial Membrane Potential Dependency: Although the covalent binding of this compound makes the staining permanent, its initial accumulation is dependent on the mitochondrial membrane potential. abpbio.comfrontiersin.orgnih.gov Therefore, changes in membrane potential during the staining period can affect the final fluorescence intensity. This is an important consideration when interpreting quantitative data, as fluorescence intensity may not solely reflect mitochondrial mass. frontiersin.orgresearchgate.net

By carefully considering these methodological aspects and implementing best practices, researchers can effectively utilize this compound to generate accurate and reproducible data on mitochondrial localization, mass, and morphology.

Future Perspectives and Novel Research Directions with Mitotracker Deep Red Fm

Development of Complementary Staining Protocols

A significant area of future development lies in creating and optimizing protocols that combine MitoTracker Deep Red FM with other fluorescent probes to enable multicolor imaging of subcellular structures and processes. Its far-red emission spectrum makes it an ideal candidate for multiplexing experiments, as it minimizes spectral crosstalk with green and red fluorescent proteins (GFPs and RFPs). nih.gov

Researchers are actively exploring combinations of this compound with other dyes to simultaneously visualize different organelles or cellular events. For instance, it has been successfully used alongside probes for the nucleus (Hoechst 33342), late endosomes (CellLight® Late Endosomes-GFP), and the Golgi apparatus (CellLight® Golgi-RFP). thermofisher.com A recent study demonstrated four-color super-resolution imaging in live cells by combining this compound with probes for tubulin, lysosomes, and the nucleus. nih.gov

Future protocols will likely focus on refining these multicolor imaging techniques for live-cell analysis, allowing for the dynamic tracking of mitochondrial interactions with other organelles. The development of standardized protocols for co-staining with probes for reactive oxygen species (ROS), such as MitoSOX Red, will be crucial for dissecting the intricate relationship between mitochondrial health and oxidative stress. nih.gov

Table 1: Examples of Complementary Probes for Multiplexing with this compound

Probe Name Target Excitation (nm) Emission (nm) Research Application Reference
Hoechst 33342 Nucleus ~350 ~461 Multicolor organelle imaging thermofisher.com
CellLight® Late Endosomes-GFP Late Endosomes ~488 ~509 Organelle interaction studies thermofisher.com
CellLight® Golgi-RFP Golgi Apparatus ~555 ~584 Organelle interaction studies thermofisher.com
Tubulin Tracker Deep Red Tubulin ~654 ~671 Four-color super-resolution imaging nih.gov
LysoBrite™ NIR Lysosomes ~650 ~675 Four-color super-resolution imaging nih.gov
Nuclear Red™ LCS1 Nucleus ~622 ~645 Four-color super-resolution imaging nih.gov
MitoSOX Red Mitochondrial Superoxide (B77818) ~510 ~580 Oxidative stress studies nih.gov
Anti-CD3 FITC T-cells ~495 ~519 Immune cell characterization thermofisher.com
Anti-CD14 eFluor™ 506 Monocytes/Macrophages ~405 ~506 Immune cell characterization thermofisher.com

Integration into Emerging Cellular and Tissue Models

The application of this compound is expanding beyond traditional 2D cell cultures to more complex and physiologically relevant models, such as 3D cell cultures and organoids. These advanced models better recapitulate the in vivo environment, offering more accurate insights into cellular behavior and disease progression.

In 3D spheroid models of glioblastoma, this compound has been used to assess mitochondrial content and health, revealing insights into the metabolic interplay between cancer cells and cancer-associated fibroblasts. mdpi.com Studies on adipose-derived stem cell spheres have utilized the dye to observe changes in mitochondrial morphology during 3D culture, highlighting the role of the microenvironment in mitochondrial dynamics. nih.gov

Furthermore, research on patient-derived brain organoids for Ataxia Telangiectasia (AT) has employed this compound to uncover mitochondrial dysfunction and oxidative stress as key pathological features. biorxiv.org The ability of the probe to effectively stain mitochondria in these dense, multi-layered structures is crucial for advancing our understanding of diseases in a more contextually relevant system. Future work will likely see the increased use of this compound in a wider variety of organoid models to study mitochondrial roles in development and disease.

Table 2: Applications of this compound in Advanced Cellular Models

Model System Research Focus Key Findings Reference
Glioblastoma Spheroids Mitochondrial content and transfer Co-culture with CAFs increased mitochondrial content in cancer cells. mdpi.com
Adipose-Derived Stem Cell Spheres Mitochondrial morphology in 3D culture Observed changes in mitochondrial structure during sphere formation. nih.gov
Ataxia Telangiectasia Brain Organoids Mitochondrial dysfunction in disease Revealed altered mitochondrial structure and increased oxidative stress in AT organoids. biorxiv.org
Human Mesenchymal Stem Cell Co-cultures Mitochondrial health in cancer therapy Assessed mitochondrial content after radiation and chemotherapy treatment. mdpi.com

Expanding Applications in Systems Biology and High-Throughput Screening

The robust and reliable staining provided by this compound makes it highly suitable for large-scale, automated analyses in systems biology and high-throughput screening (HTS). Its use in flow cytometry is well-established for quantifying mitochondrial mass and membrane potential in various cell populations. thermofisher.comnih.gov

Recent advancements have integrated this compound into high-content screening (HCS) platforms. For example, the Opera Phenix® HCS System utilizes this dye to identify the mitochondrial region for the precise measurement of mitochondrial superoxide levels with MitoSOX Red. nih.gov This multiplexed approach allows for powerful, multi-parametric analyses of mitochondrial health on a large scale.

The potential for repurposing this compound itself as a therapeutic agent is also being explored. Studies have shown that it can act as a metabolic inhibitor, selectively targeting and eradicating cancer stem cells by inhibiting mitochondrial respiration and ATP production. nih.gov This opens up a new frontier for the dye in drug discovery, moving beyond its role as a visualization tool to a potential therapeutic compound. Future HTS campaigns could screen for molecules that enhance or synergize with the anti-cancer effects of this compound.

Table 3: this compound in High-Throughput Applications

Application Platform/Method Research Goal Key Findings Reference
Flow Cytometry Attune™ NxT Flow Cytometer Quantifying mitochondrial mass in T cells and monocytes. Established a reproducible protocol for assessing mitochondrial content. thermofisher.comnih.gov
High-Content Screening Opera Phenix® HCS System High-throughput measurement of mitochondrial superoxide. Enabled precise attribution of MitoSOX signal to the mitochondrial region. nih.gov
Cancer Stem Cell Targeting 3D Mammosphere Formation Assay Repurposing the dye as a metabolic inhibitor. Inhibited mammosphere formation in breast cancer cell lines. nih.gov
Drug Discovery Hoechst-based viability assay Selective targeting of cancer cells. Preferentially killed cancer cells over normal fibroblasts. nih.gov

Q & A

Q. How do I address discrepancies between this compound data and transcriptomic/proteomic profiles of mitochondrial dysfunction?

  • Methodological Answer : Integrate fluorescence data with RNA-seq/proteomics to identify mechanistic links (e.g., downregulated ETC complex proteins). Use clustering algorithms to correlate ΔΨm changes with expression patterns. Reconcile contradictions by assessing temporal dynamics (e.g., acute vs. chronic mitochondrial stress) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.